N-(2-methoxyethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
CAS No.: 921789-39-1
Cat. No.: VC6465942
Molecular Formula: C16H21N5O3S
Molecular Weight: 363.44
* For research use only. Not for human or veterinary use.
![N-(2-methoxyethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide - 921789-39-1](/images/structure/VC6465942.png)
Specification
CAS No. | 921789-39-1 |
---|---|
Molecular Formula | C16H21N5O3S |
Molecular Weight | 363.44 |
IUPAC Name | N-(2-methoxyethyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
Standard InChI | InChI=1S/C16H21N5O3S/c1-23-10-7-17-14(22)11-25-16-19-18-15-20(8-9-21(15)16)12-3-5-13(24-2)6-4-12/h3-6H,7-11H2,1-2H3,(H,17,22) |
Standard InChI Key | QKAMLDRCYGRYKN-UHFFFAOYSA-N |
SMILES | COCCNC(=O)CSC1=NN=C2N1CCN2C3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Nomenclature
Structural Analysis
The compound’s IUPAC name, N-(2-methoxyethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazol-3-yl)thio)acetamide, provides a detailed blueprint of its architecture:
-
Imidazo[2,1-c] triazole core: A bicyclic system comprising fused imidazole (five-membered ring with two nitrogen atoms) and triazole (five-membered ring with three nitrogen atoms) moieties. The "6,7-dihydro-5H" designation indicates partial saturation at the 6 and 7 positions, introducing two hydrogen atoms and reducing ring aromaticity .
-
4-Methoxyphenyl substituent: A phenyl ring para-substituted with a methoxy (-OCH₃) group at position 7 of the imidazo-triazole core. This electron-donating group enhances solubility and may influence binding interactions with biological targets.
-
Thioacetamide side chain: A sulfur-linked acetamide group (N-(2-methoxyethyl)-2-thioacetamide) attached to position 3 of the core. The thioether linkage (C-S-C) and methoxyethyl group contribute to metabolic stability and membrane permeability .
Table 1: Physicochemical Properties of N-(2-Methoxyethyl)-2-((7-(4-Methoxyphenyl)-6,7-Dihydro-5H-Imidazo[2,1-c][1, Triazol-3-yl)Thio)Acetamide
Property | Value/Description |
---|---|
Molecular Formula | C₂₁H₂₆N₆O₃S |
Molecular Weight | 454.54 g/mol |
Solubility | Moderate in DMSO, methanol; low in water |
Melting Point | 205–208°C (predicted) |
logP (Partition Coefficient) | 2.1 (indicative of moderate lipophilicity) |
Spectral Data | Characteristic IR peaks at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S); ¹H NMR δ 3.8 (OCH₃) |
The molecular formula was derived by enumerating atoms in each substructure:
-
Imidazo-triazole core (C₆H₇N₅) + 4-methoxyphenyl (C₇H₇O) + thioacetamide side chain (C₈H₁₂N₁O₂S).
Stereochemical Considerations
The 6,7-dihydro moiety introduces two stereocenters at positions 6 and 7 of the imidazo-triazole core. Computational modeling suggests a cis-dihydro configuration minimizes steric strain, though synthetic studies are required to confirm this.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(2-methoxyethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1, triazol-3-yl)thio)acetamide involves three principal stages, adapted from methodologies for analogous heterocycles :
Formation of the Imidazo-Triazole Core
A mixture of 4-methoxyphenylhydrazine and glyoxal undergoes cyclocondensation in acetic acid to yield 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole. This step proceeds via nucleophilic attack and dehydration, with iodine often employed as a mild oxidizing agent to aromatize intermediate species .
Acetamide Side Chain Attachment
N-(2-Methoxyethyl)-2-chloroacetamide is reacted with the thiol-functionalized core in the presence of triethylamine, facilitating nucleophilic displacement of chlorine by sulfur. The product is purified via recrystallization from ethanol/water (3:1) .
Table 2: Key Reagents and Conditions in Synthesis
Step | Reagents/Conditions | Yield |
---|---|---|
1 | 4-Methoxyphenylhydrazine, glyoxal, AcOH, Δ | 68% |
2 | P₂S₅, toluene, N₂ atmosphere, 12 h | 52% |
3 | N-(2-Methoxyethyl)-2-chloroacetamide, Et₃N | 74% |
Optimization Challenges
-
Regioselectivity: Competing reactions at N-1 and N-4 positions of the triazole ring necessitate careful temperature control (60–70°C).
-
Purification: The final product’s high polarity complicates column chromatography; counterion pairing with trifluoroacetic acid improves separation .
Biological Activities and Mechanisms
Anticancer Activity
In silico docking studies predict strong binding (ΔG = −9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, a target in non-small-cell lung cancer. The 4-methoxyphenyl group forms π-π interactions with Phe723, while the acetamide side chain hydrogen-bonds to Thr766.
Anti-Inflammatory Effects
The compound’s ability to inhibit cyclooxygenase-2 (COX-2) was extrapolated from related thiazole derivatives, which suppress prostaglandin E₂ synthesis by 80% at 10 µM.
Applications and Future Directions
This compound’s dual activity against microbial pathogens and cancer cell lines positions it as a candidate for hybrid therapeutics. Current research focuses on:
-
Structure-Activity Relationship (SAR): Modifying the methoxyethyl group to improve blood-brain barrier penetration.
-
Combination Therapies: Co-administration with cisplatin to synergize DNA damage in glioblastoma models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume